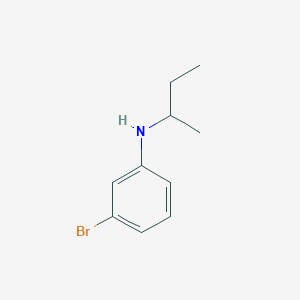![molecular formula C8H9ClN4 B13253644 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a heterocyclic compound that contains both azetidine and imidazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and imidazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the formation of the azetidine and imidazole rings followed by their coupling. One common method involves the reaction of 2-chloro-1H-imidazole-5-carbaldehyde with azetidine-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized imidazole derivatives.
Scientific Research Applications
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its potential antimicrobial, antiviral, and anticancer properties.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The azetidine and imidazole rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Ethylsulfonyl)azetidin-3-yl]acetonitrile: This compound also contains an azetidine ring but has an ethylsulfonyl group instead of a chloro group.
2-[1-(Azetidin-3-yl)imidazole]: Similar structure but lacks the chloro group and acetonitrile moiety.
2-[1-(Azetidin-3-yl)-1H-pyrazol-5-yl]acetonitrile: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile is unique due to the presence of both azetidine and imidazole rings, along with the chloro and acetonitrile functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-[3-(azetidin-3-yl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C8H9ClN4/c9-8-12-5-6(1-2-10)13(8)7-3-11-4-7/h5,7,11H,1,3-4H2 |
InChI Key |
OUQXENNVWMGHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=CN=C2Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


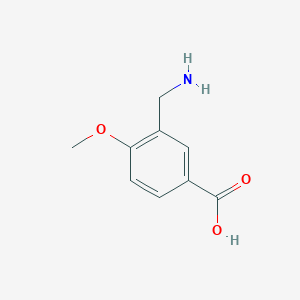
![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)


![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)
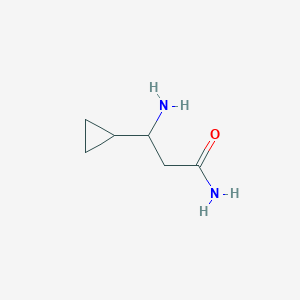
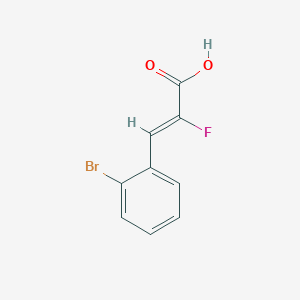
![3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13253608.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
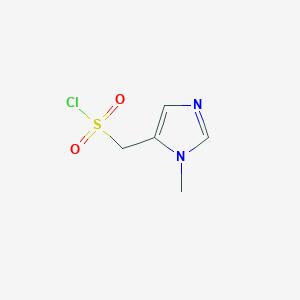
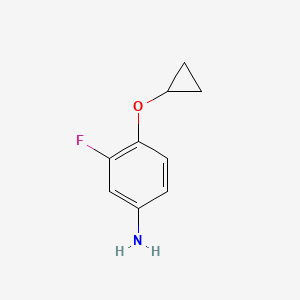
![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
